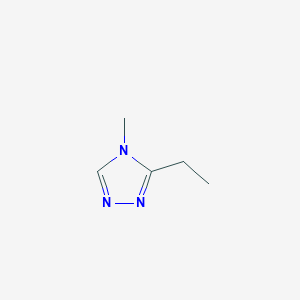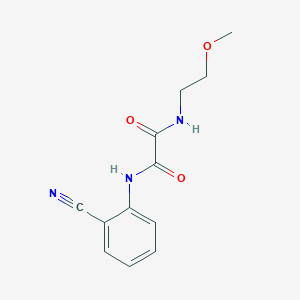
3-ethyl-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
作用機序
Target of Action
It’s known that triazole derivatives, in general, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
For instance, some triazole derivatives have been found to interact with metal surfaces, displacing water molecules on the surface, and forming a protective film . This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom in the triazole ring, which can interact with d-orbitals of any metal .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of similar triazole derivatives in various solvents like acetone has been reported , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and corrosion inhibition effects .
Action Environment
The action of 3-ethyl-4-methyl-4H-1,2,4-triazole can be influenced by various environmental factors. For instance, the corrosion inhibition effect of similar triazole derivatives has been found to be influenced by the pH of the solution . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate under basic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of secondary amides and hydrazides, activated by triflic anhydride and subjected to microwave-induced cyclodehydration .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often employs copper-catalyzed cross-couplings due to their efficiency, low toxicity, and good functional tolerance . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
3-ethyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include ethyl [4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl acetate from substitution reactions and various oxides from oxidation reactions .
科学的研究の応用
3-ethyl-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Similar compounds to 3-ethyl-4-methyl-4H-1,2,4-triazole include:
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-triazole
- 3-amino-1,2,4-triazole
Uniqueness
What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. The ethyl and methyl groups enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its unsubstituted or differently substituted counterparts .
特性
IUPAC Name |
3-ethyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWYJGTTKUYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2615225.png)


![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)


![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)
![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)
![5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2615242.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)


